molecular formula C11H10O4 B2654098 (1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid CAS No. 2445816-09-9

(1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid

Cat. No.: B2654098
CAS No.: 2445816-09-9
M. Wt: 206.197
InChI Key: IHOOKKJPGMNSOD-UHFFFAOYSA-N
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Description

(1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid is a complex organic compound characterized by its unique cyclic structure and multiple conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Cyclooctatetraene Ring: This step involves the cyclization of a linear precursor to form the eight-membered ring with conjugated double bonds. This can be achieved through methods such as the Wittig reaction or Diels-Alder reaction.

    Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Methoxycarbonylation: The methoxycarbonyl group is introduced via esterification reactions, typically using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the double bonds into single bonds, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules. Its conjugated double bonds make it a useful tool for investigating electron transfer processes in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The compound’s structure can be modified to enhance its biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism by which (1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The conjugated double bonds allow for electron delocalization, which can affect the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctatetraene: A simpler analog with a similar ring structure but without the methoxycarbonyl and carboxylic acid groups.

    Cyclooctadiene: Contains fewer double bonds and lacks the functional groups present in (1E,3E,5Z,7Z)-4-Methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid.

    Cyclooctane: A saturated analog with no double bonds.

Uniqueness

The uniqueness of this compound lies in its combination of a conjugated cyclic structure with functional groups that allow for diverse chemical modifications. This makes it a valuable compound for research and industrial applications, offering a balance of stability and reactivity.

Properties

IUPAC Name

(1E,3E,5Z,7Z)-4-methoxycarbonylcycloocta-1,3,5,7-tetraene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-15-11(14)9-5-3-2-4-8(6-7-9)10(12)13/h2-7H,1H3,(H,12,13)/b3-2?,4-2-,5-3-,7-6?,8-4?,8-6+,9-5?,9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOOKKJPGMNSOD-RKSNHDBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C/1=C/C=C(\C=C/C=C1)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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